molecular formula C9H12ClNO B13609598 (2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL

(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL

Cat. No.: B13609598
M. Wt: 185.65 g/mol
InChI Key: XAZZZCBEZNFRQN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL is an organic compound with the molecular formula C9H12ClNO It is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully saturated amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of chlorinated aromatic compounds on biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(2-chlorophenyl)ethan-1-OL: Lacks the methyl group on the aromatic ring.

    (2S)-2-Amino-2-(2-methylphenyl)ethan-1-OL: Lacks the chlorine atom on the aromatic ring.

    (2S)-2-Amino-2-(4-chloro-5-methylphenyl)ethan-1-OL: Chlorine atom is positioned differently on the aromatic ring.

Uniqueness

(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

XAZZZCBEZNFRQN-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)[C@@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.